(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzyl group, and a highly substituted deca-7,9-dienoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the construction of the deca-7,9-dienoyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones and benzyl-substituted molecules. Examples include:
- (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazolidinone ring, benzyl group, and highly substituted deca-7,9-dienoyl chain
Properties
CAS No. |
649755-89-5 |
---|---|
Molecular Formula |
C29H45NO5Si |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C29H45NO5Si/c1-8-12-16-21(5)27(35-36(9-2,10-3)11-4)22(6)26(31)23(7)28(32)30-25(20-34-29(30)33)19-24-17-14-13-15-18-24/h8,12-18,21-23,25-27,31H,1,9-11,19-20H2,2-7H3/t21-,22-,23+,25+,26-,27-/m0/s1 |
InChI Key |
UGZMDZNUWSBFLP-LKSUNVACSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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